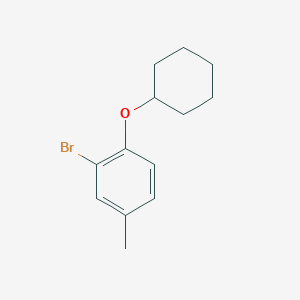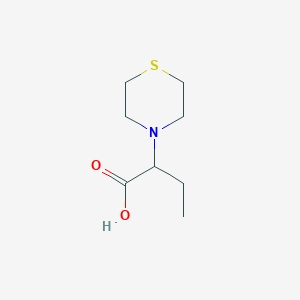
2-(Thiomorpholin-4-yl)butanoic acid
Vue d'ensemble
Description
Synthesis Analysis
A series of new γ-aminobutyric acid (GABA) derivatives was obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines using DCC as a coupling reagent . The compound was synthesized by treating GABA and phthalimide at high temperature under anhydrous conditions .Molecular Structure Analysis
The molecular structure of “2-(Thiomorpholin-4-yl)butanoic acid” can be represented by the InChI code:InChI=1S/C8H15NO2S/c1-2-7(8(10)11)9-3-5-12-6-4-9/h7H,2-6H2,1H3,(H,10,11). Chemical Reactions Analysis
The compound is a derivative of γ-aminobutyric acid (GABA) and was synthesized by coupling it with various substituted amines . The anticonvulsant evaluations of all the synthesized compounds were done using various seizures models .Applications De Recherche Scientifique
Pharmaceutical Research
2-(Thiomorpholin-4-yl)butanoic acid has been explored for its potential in pharmaceutical testing. It serves as a reference standard for ensuring the accuracy and consistency of pharmacological studies . This compound’s structural similarity to other bioactive molecules makes it a candidate for the synthesis of new therapeutic agents.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized in the synthesis of GABA analogs, which are investigated for their anticonvulsant properties. The modification of its structure could lead to the development of new medications with improved efficacy and reduced side effects .
Agriculture
The compound’s derivatives are studied for their herbicidal properties, particularly in the biochemistry of herbicide metabolism in transgenic plants. It’s a key area of research for developing more efficient and environmentally friendly agricultural chemicals .
Material Science
In material science, 2-(Thiomorpholin-4-yl)butanoic acid is used to modify surface properties and create new materials with specific characteristics. Its incorporation into polymers can lead to materials with unique mechanical and chemical properties .
Biochemistry
Biochemically, this compound is involved in studies related to nonenzymatic protein glycosylation. It’s part of a class of compounds that can inhibit this process, which has implications for the treatment of chronic diseases like diabetes .
Environmental Science
Research in environmental science has included this compound for its potential role in the biodegradation of pollutants. Its chemical properties may be harnessed to break down harmful substances in the environment, aiding in bioremediation efforts .
Propriétés
IUPAC Name |
2-thiomorpholin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-2-7(8(10)11)9-3-5-12-6-4-9/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOGVYSWZAOSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCSCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiomorpholin-4-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






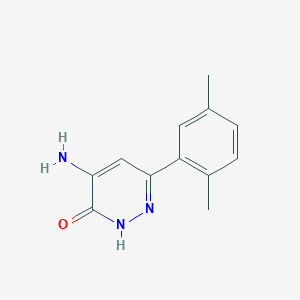

![4-[(Methylamino)sulfonyl]butanoic acid](/img/structure/B1461220.png)
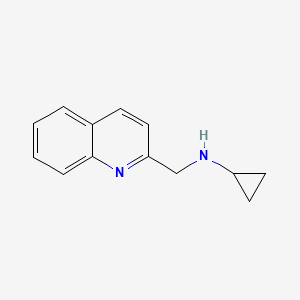
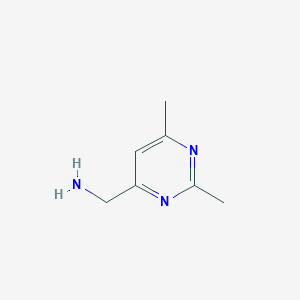
![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1461226.png)
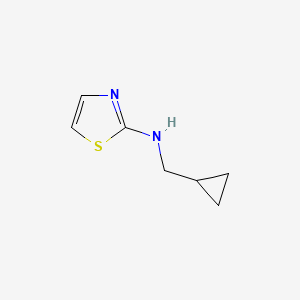
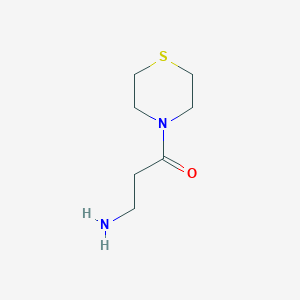
![(Pentan-3-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1461230.png)

